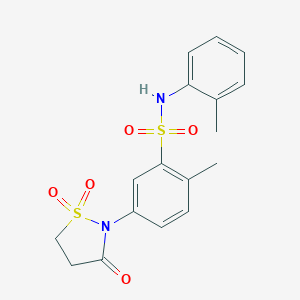
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as SMT 19969, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Mecanismo De Acción
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 exerts its antibacterial activity by inhibiting the enzyme D-alanine:D-alanine ligase, which is involved in the synthesis of the bacterial cell wall. This results in the disruption of the cell wall synthesis pathway, leading to bacterial cell death. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been found to be highly specific for this target enzyme and does not affect other cellular processes.
Biochemical and Physiological Effects:
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been found to exhibit excellent pharmacokinetic properties, including good oral bioavailability, high tissue penetration, and low toxicity. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has also been found to have a broad therapeutic window, meaning that it can be administered at higher doses without causing toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 is its potent antibacterial activity against a wide range of bacteria, including multidrug-resistant strains. This makes it a promising candidate for the development of new antibacterial agents. However, one of the limitations of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans have not been established.
Direcciones Futuras
There are several potential future directions for the research and development of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969. One possible direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the further characterization of the pharmacokinetic and pharmacodynamic properties of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 in preclinical studies. Additionally, 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 could be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, the potential use of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 in combination with other antibacterial agents could be investigated to enhance its antibacterial activity and reduce the risk of resistance development.
Métodos De Síntesis
The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 involves a multi-step process that begins with the reaction of 2-methylbenzenesulfonyl chloride with 2-methylphenylamine to form the corresponding sulfonamide. This intermediate is then reacted with 1,1-dioxide-3-oxo-2-isothiazolidinyl to produce the final product, 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969. The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been optimized to yield high purity and high yields of the final product.
Aplicaciones Científicas De Investigación
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including strains that are resistant to conventional antibiotics. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been shown to inhibit the growth of bacteria by targeting the bacterial cell wall synthesis pathway.
Propiedades
Nombre del producto |
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C17H18N2O5S2 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-5-3-4-6-15(12)18-26(23,24)16-11-14(8-7-13(16)2)19-17(20)9-10-25(19,21)22/h3-8,11,18H,9-10H2,1-2H3 |
Clave InChI |
JNHTVGAXSRCENE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B254012.png)


![N,1,4-trimethyl-2-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B254016.png)

![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B254024.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B254025.png)

![N-[2-(diethylamino)propyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254031.png)

![3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide](/img/structure/B254035.png)
